molecular formula C9H9N3O4 B14390239 Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester CAS No. 88692-96-0

Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester

Cat. No.: B14390239
CAS No.: 88692-96-0
M. Wt: 223.19 g/mol
InChI Key: BOHLDNPMHREUCY-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarboxylic acid moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with a nitrophenyl derivative under specific conditions. One common method is the condensation reaction between hydrazinecarboxylic acid and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinecarboxylic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxylic acid, methyl ester: A simpler analog without the nitrophenyl group.

    Hydrazinecarboxylic acid, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

    (4-Nitrophenyl)hydrazine: Contains the nitrophenyl group but lacks the ester functionality.

Uniqueness

Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester is unique due to the combination of the hydrazinecarboxylic acid moiety and the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

88692-96-0

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

methyl N-[(4-nitrophenyl)methylideneamino]carbamate

InChI

InChI=1S/C9H9N3O4/c1-16-9(13)11-10-6-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13)

InChI Key

BOHLDNPMHREUCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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